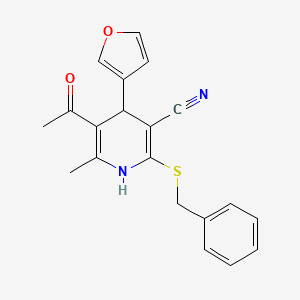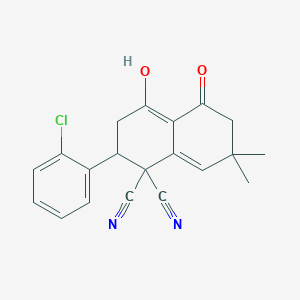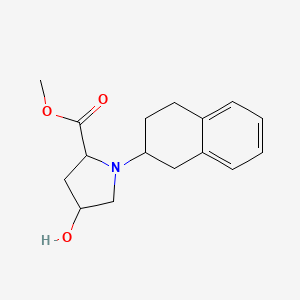
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
Overview
Description
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy group and a methyl ester group The compound also contains a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which can be achieved through the catalytic hydrogenation of naphthalene using a nickel catalyst . The pyrrolidine ring can be synthesized through a series of reactions involving the formation of an intermediate amine, followed by cyclization and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives and tetrahydronaphthalene compounds.
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar hydrophobic properties.
Pyrrolidine-2-carboxylate derivatives: Compounds with similar structural features but different substituents.
Uniqueness
The unique combination of the pyrrolidine ring and the tetrahydronaphthalene moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)15-9-14(18)10-17(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,13-15,18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSZKLMMMKTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one](/img/structure/B3881535.png)
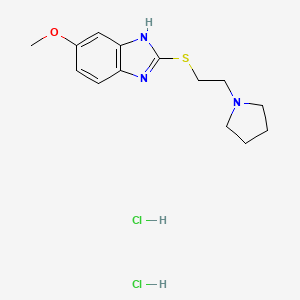
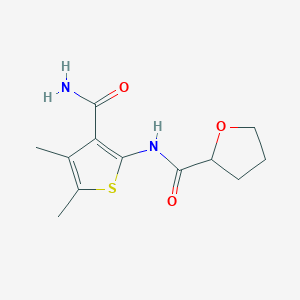
![4-(dimethylamino)-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3881553.png)
![N~2~-[4-(1-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B3881562.png)
![N'~1~-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE](/img/structure/B3881568.png)
![N-[1-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B3881570.png)
![2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide](/img/structure/B3881576.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881578.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3881592.png)
![5-acetyl-3-amino-6-methyl-4-(3-methylphenyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881593.png)
